N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline
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Overview
Description
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline” is a chemical compound with the CAS Number: 321433-90-3 . It has a molecular weight of 332.38 and its IUPAC name is 2,3-dimethyl-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N2O4S/c1-12-7-6-10-15(13(12)2)17-11-16(18(19)20)23(21,22)14-8-4-3-5-9-14/h3-11,17H,1-2H3/b16-11+ . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
- BS-THQ and its analogue, 4-NH₂ BS-THQ , have been designed and screened for antibacterial activity . Both compounds exhibit bactericidal effects against Staphylococcus aureus (including methicillin-resistant strains) by disturbing the bacterial membrane architecture.
- BS-THQ, with its sulfonamide and thiazole groups, represents a potential candidate for such hybrid antimicrobial development .
Antibacterial Activity
Hybrid Antimicrobials
Catalytic Synthesis of Benzosultams
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-7-6-10-15(13(12)2)17-11-16(18(19)20)23(21,22)14-8-4-3-5-9-14/h3-11,17H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDPEMWLBIKSNI-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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